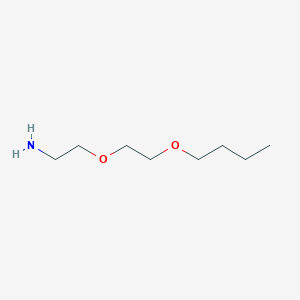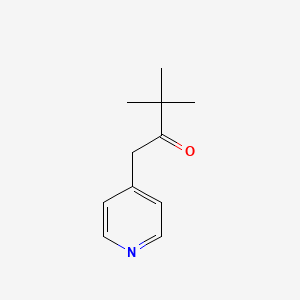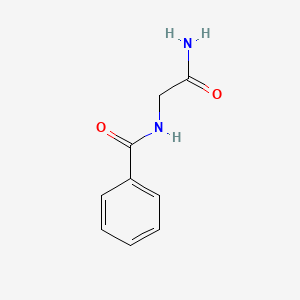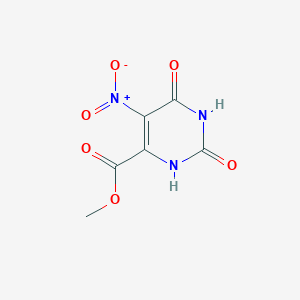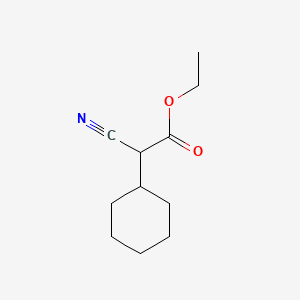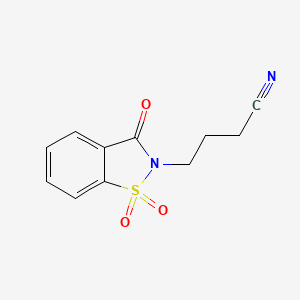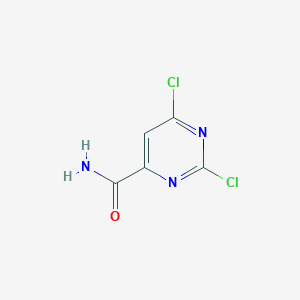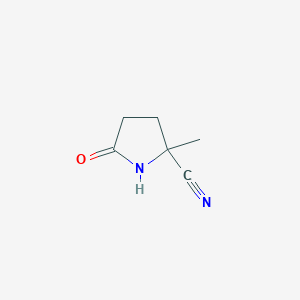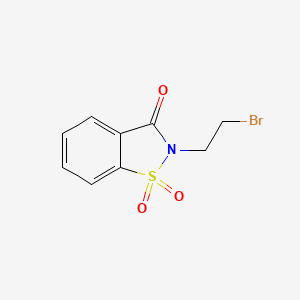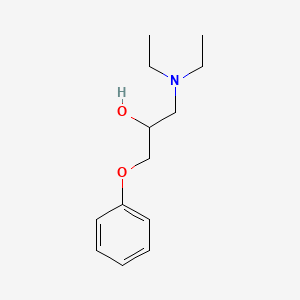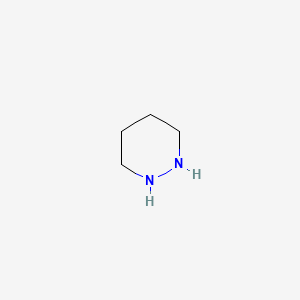
Hexahydropyridazine
Overview
Description
Hexahydropyridazine is a chemical compound that is part of a broader class of heterocyclic compounds. It is characterized by a six-membered ring containing nitrogen atoms. The interest in hexahydropyridazine and its derivatives stems from their potential pharmacological activities and their use as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of hexahydropyridazine derivatives has been approached through various methods. An organocatalytic approach has been used for the enantioselective one-pot synthesis of hexahydropyridazine core structures starting from glycine esters . Another method involves a Lewis acid-catalyzed annulation of cyclopropane carbaldehydes and aryl hydrazines, followed by a cycloaddition reaction to yield hexahydropyridazine derivatives . Additionally, molecular iodine has been used as a catalyst in an aqueous medium for the synthesis of dihydropyridazines, which can be considered as precursors or related structures to hexahydropyridazines .
Molecular Structure Analysis
The molecular structure of hexahydropyridazine derivatives has been elucidated using various techniques, including crystallography. For instance, the crystal structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]thiazine, has been determined, providing insights into the conformation of the bicyclic ring system .
Chemical Reactions Analysis
Hexahydropyridazine derivatives participate in various chemical reactions. They have been used as core scaffolds in asymmetric synthesis, leading to the creation of polysubstituted chiral hexahydropyridazines . These compounds have shown the ability to inhibit breast cancer cell proliferation by inducing apoptosis . Moreover, hexahydropyridazine derivatives have been synthesized for pharmacological evaluation, indicating their potential as bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydropyridazine derivatives are influenced by their molecular structure. The presence of multiple functional groups and stereogenic centers in these compounds can lead to diverse pharmacological activities . The synthesis methods employed also aim to optimize the yield, stereoselectivity, and environmental impact, which are important aspects of their physical and chemical properties .
Scientific Research Applications
Application in Polymer Science
- Field : Polymer Science
- Summary of Application : Hexahydropyridazine is used in the synthesis of hyperbranched polymers (HBPs). HBPs are a kind of highly branched three-dimensional macromolecule. They have many branched points and their molecular chain is not easy to tangle. As the molecular weight of the substance increases, its viscosity does not vary .
- Methods of Application : The synthesis of HBPs involves methods like living polymerization, polycondensation, ring-opening polymerization and some other methods .
- Results or Outcomes : HBPs have drawn great attention from researchers due to their special properties and unique application prospects. Their simple synthesis and special properties have attracted a lot of attention from researchers in polymer science .
Application in Chemistry
- Field : Chemistry
- Summary of Application : Hexahydropyridazine dihydrochloride is a chemical compound with the linear formula C4H12Cl2N2 .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The outcomes or results of using this compound are not specified in the source .
General Use
- Field : General Chemistry
- Summary of Application : Hexahydropyridazine is a chemical compound with various potential applications in chemistry .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the sources .
- Results or Outcomes : The outcomes or results of using this compound are not specified in the sources .
Use in Synthesis of Chemical Compounds
- Field : Organic Chemistry
- Summary of Application : Hexahydropyridazine is used in the synthesis of certain chemical compounds .
- Methods of Application : The reaction of azodicarboxylic acid esters with 2-methoxy- or 2-trimethylsilyloxy-1,3-butadienes gave a number of 1,2-bis(alkoxycarbonyl)-4-methoxy(trimethylsilyloxy)-1,2,3,6-tetrahydropyridazines, which were hydrolyzed to the corresponding hexahydro-4-pyridazinones .
- Results or Outcomes : The outcomes or results of using this compound are not specified in the source .
Use as a Commercial Product
- Field : Commercial Chemistry
- Summary of Application : Hexahydropyridazine is available as a commercial product for various potential applications .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The outcomes or results of using this compound are not specified in the source .
Safety And Hazards
The safety data sheet for hexahydropyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
diazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFABIIOAKIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198515 | |
| Record name | 1,2-Diazinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyridazine | |
CAS RN |
505-19-1 | |
| Record name | Pyridazine, hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 505-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Diazinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



